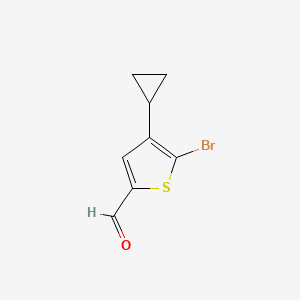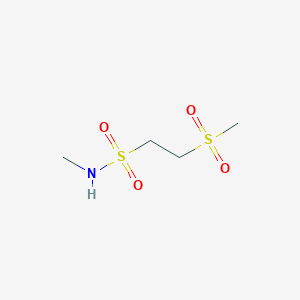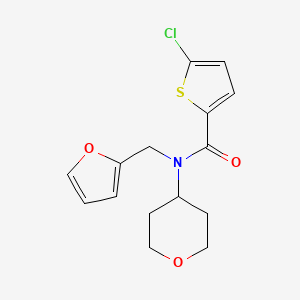
5-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H16ClNO3S and its molecular weight is 325.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactive Furanyl- or Thienyl-Substituted Compounds
5-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide belongs to a class of compounds with significant importance in drug design, particularly those with furanyl or thienyl substitutions. These compounds are valued for their roles in medicinal chemistry, often serving as structural units in bioactive molecules. Furanyl and thienyl substituents have been shown to contribute to the antiviral, antitumor, antimycobacterial, and antiparkinsonian properties of various molecules, demonstrating the wide-ranging therapeutic potential of these bioisosteres. Their inclusion in the design of purine and pyrimidine nucleobases, nucleosides, and related analogues highlights their significance in the development of compounds with optimized activity and selectivity for various health conditions (Ostrowski, 2022).
Conversion of Biomass to Furan Derivatives
The compound is part of research focused on converting plant biomass into furan derivatives, like 5-hydroxymethylfurfural (HMF), which are crucial for developing new polymers, functional materials, and fuels. This transformation underscores the potential of furan derivatives derived from renewable resources in replacing non-renewable hydrocarbon sources. The comprehensive analysis of the synthesis, applications, and future prospects of HMF and its derivatives in various industries, including pharmaceuticals, highlights the importance of furan-based compounds in achieving sustainable chemical processes and materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Pyrolysis and Smoke Formation
Studies on the pyrolysis of sugars have provided insights into the mechanisms leading to the formation of furan derivatives. This research is applicable to understanding the chemical reactions that occur during the combustion of organic materials, including the production of smoke in various contexts, such as cigarette smoke. The generation of furans from sugars during pyrolysis demonstrates the complexity of chemical transformations and their relevance to both environmental and health-related studies, shedding light on the precursors to smoke formation and the potential hazards associated with exposure to combustion by-products (Sanders, Goldsmith, & Seeman, 2003).
Heterocyclic Chemistry and Pharmacological Properties
The exploration of heterocyclic chemistry, including the study of compounds with furan, thiophene, and pyrrole rings, reveals the vast potential of these structures in developing new pharmaceuticals. Heterocyclic compounds play a crucial role in medicinal chemistry, offering a broad spectrum of biological and pharmacological activities. This research underscores the significance of furanyl and thienyl derivatives in drug discovery, highlighting their potential as central nervous system agents, among other therapeutic applications (Bhattacharya et al., 2022).
properties
IUPAC Name |
5-chloro-N-(furan-2-ylmethyl)-N-(oxan-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c16-14-4-3-13(21-14)15(18)17(10-12-2-1-7-20-12)11-5-8-19-9-6-11/h1-4,7,11H,5-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWMMPLAQHNRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2437972.png)
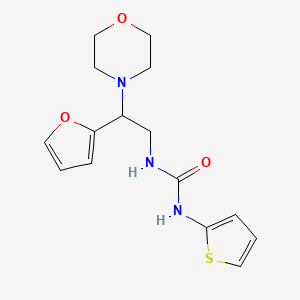
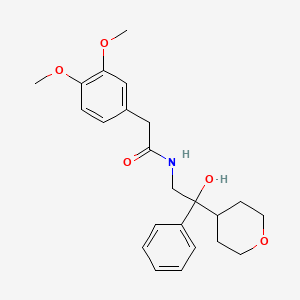
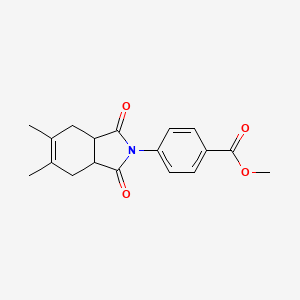
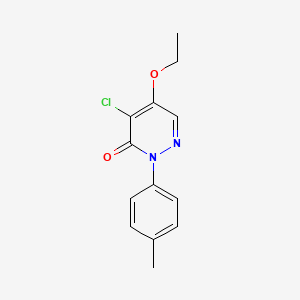


![N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2437985.png)
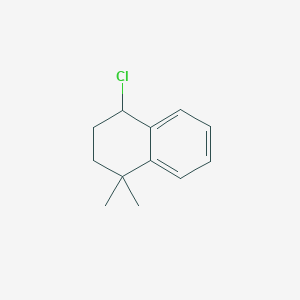
![N-(benzo[d]thiazol-5-yl)-2-fluorobenzamide](/img/structure/B2437987.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2437989.png)
